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Compound of Interest

Compound Name: 3,4,5-Trifluoroanisole

Cat. No.: B1362294 Get Quote

An In-Depth Technical Guide to 3,4,5-Trifluoroanisole (CAS: 203245-17-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
3,4,5-Trifluoroanisole is a fluorinated aromatic ether that serves as a highly valuable and

versatile building block in advanced organic synthesis.[1] The strategic placement of three

fluorine atoms on the phenyl ring imparts unique electronic properties, enhanced metabolic

stability, and modified binding affinities to derivative molecules, making it a compound of

significant interest in pharmaceutical development and materials science.[1] This guide

provides a comprehensive overview of its physicochemical properties, detailed synthesis

protocols, key chemical transformations, and critical analytical characterization methods. By

explaining the causality behind experimental choices and grounding claims in established

chemical principles, this document serves as a technical resource for professionals leveraging

this important synthetic intermediate.

The Strategic Role of Fluorination in Molecular
Design
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal

chemistry and materials science. The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃)

groups, in particular, are prized for their ability to modulate key molecular properties.[2]

Fluorine's high electronegativity creates strong, stable C-F bonds, often enhancing the

metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.[2]
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Furthermore, these groups can significantly alter a molecule's lipophilicity, pKa, and

conformational preferences, which in turn influences its bioavailability, target binding affinity,

and overall pharmacokinetic profile.[2][3]

3,4,5-Trifluoroanisole serves as a precursor to scaffolds containing the 3,4,5-trifluorophenyl

moiety. This specific substitution pattern is leveraged to fine-tune electronic and steric

interactions within a target active site, making it a crucial intermediate in the synthesis of novel

therapeutics, particularly in areas like neurological disorders and agrochemicals.[1]

Physicochemical and Safety Data
A summary of the core physicochemical properties of 3,4,5-Trifluoroanisole is presented

below. This data is essential for reaction planning, solvent selection, and safety assessments.

Property Value Source(s)

CAS Number 203245-17-4 [4][5]

Molecular Formula C₇H₅F₃O [4][5]

Molecular Weight 162.11 g/mol [4][5]

IUPAC Name
1,2,3-Trifluoro-5-

methoxybenzene
[6]

Synonyms
5-Methoxy-1,2,3-

trifluorobenzene
[7]

Specific Gravity 1.261 g/cm³ [8]

Boiling Point ~148.46 °C [8]

Safety and Handling
As a fluorinated aromatic compound, 3,4,5-Trifluoroanisole requires careful handling in a

laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles,

chemical-resistant gloves, and a lab coat, is mandatory. All manipulations should be performed

within a certified chemical fume hood to avoid inhalation of vapors.
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Hazard Class GHS Statement
Precautionary
Codes

Source(s)

Acute Toxicity, Oral
H302: Harmful if

swallowed
P301 + P312 [9]

Skin Irritation
H315: Causes skin

irritation
P302 + P352 [9]

Eye Irritation
H319: Causes serious

eye irritation
P305 + P351 + P338 [9]

Respiratory Irritation
H335: May cause

respiratory irritation
P261, P304 + P340 [9]

Synthesis and Purification
The most direct and common laboratory-scale synthesis of 3,4,5-Trifluoroanisole is achieved

via the Williamson ether synthesis. This venerable Sₙ2 reaction provides a reliable route by

coupling the corresponding phenoxide with a methylating agent.

Laboratory-Scale Synthesis Protocol: Williamson Ether
Synthesis
This protocol details the methylation of 3,4,5-trifluorophenol. The core of this process is the

deprotonation of the weakly acidic phenol to form a potent phenoxide nucleophile, which then

displaces a leaving group on the methylating agent.

}

Workflow for the Williamson ether synthesis of 3,4,5-Trifluoroanisole.

Step-by-Step Methodology:

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a

magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,4,5-trifluorophenol (1.0 eq).
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Solvent and Base Addition: Add anhydrous acetonitrile as the solvent, followed by anhydrous

potassium carbonate (K₂CO₃, 1.5 eq).

Causality: Acetonitrile is a polar aprotic solvent that readily dissolves the reactants while

favoring the Sₙ2 mechanism over competing elimination reactions. K₂CO₃ is a mild,

effective base for deprotonating the phenol without introducing reactive hydroxides that

could lead to side products. An excess is used to drive the deprotonation to completion.

Methylation: To the stirring suspension, add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe

at room temperature.

Causality: Methyl iodide is an excellent electrophile for Sₙ2 reactions due to the low steric

hindrance and the good leaving group ability of iodide. A slight excess ensures the

complete consumption of the valuable phenoxide intermediate.

Reaction Monitoring: Heat the mixture to a gentle reflux (approx. 82°C for acetonitrile) and

monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting

phenol spot is no longer visible.

Workup and Extraction:

Cool the reaction mixture to room temperature and filter off the solid K₂CO₃ and potassium

iodide byproduct.

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

Redissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate and

transfer to a separatory funnel.

Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol),

water, and finally brine.

Causality: The basic wash ensures the removal of any acidic starting material. The water

and brine washes remove residual salts and dry the organic layer.

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and

concentrate the solvent in vacuo. The resulting crude product can be purified by vacuum
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distillation or column chromatography on silica gel to yield pure 3,4,5-Trifluoroanisole.

Key Chemical Transformations
The reactivity of 3,4,5-Trifluoroanisole is dominated by the interplay between the electron-

donating methoxy group and the strongly electron-withdrawing fluorine atoms.

Electrophilic Aromatic Substitution (EAS): The methoxy group is an ortho-, para-director.

However, the powerful deactivating effect of the three fluorine atoms makes the ring electron-

deficient and generally resistant to EAS reactions like nitration or halogenation.[5] Harsh

conditions would be required, and substitution would be expected at the C2 or C6 positions,

ortho to the activating methoxy group.

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the ring makes it

highly susceptible to SₙAr.[9] A strong nucleophile can displace one of the fluorine atoms,

particularly the one at the C4 position (para to the methoxy group), as the negative charge of

the Meisenheimer intermediate can be stabilized by the adjacent fluorine atoms. This

pathway is critical for further functionalization.

Oxidation/Reduction: The methoxy group can be oxidized under specific conditions, while the

aromatic ring can be reduced, although this typically requires harsh conditions that may not

be compatible with the fluorine substituents.[1]

}

Principal reactivity pathways for 3,4,5-Trifluoroanisole.

Analytical Characterization: Predicted
Spectroscopic Data
While a comprehensive public database of spectra for 3,4,5-Trifluoroanisole is not readily

available, its key spectral features can be reliably predicted based on its structure and data

from analogous compounds. This predictive analysis is a critical skill for researchers

characterizing novel or sparsely documented molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:

Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8-4.0 ppm. This region

is characteristic of methoxy groups attached to an aromatic ring.

Aromatic Protons (Ar-H): A complex multiplet is expected around δ 6.5-7.0 ppm,

integrating to 2 protons. The signal will appear as a triplet of triplets due to coupling with

the para-fluorine (⁴JHF) and the two meta-fluorines (³JHF).

¹³C NMR:

Methoxy Carbon (-OCH₃): A single peak is expected around δ 56-60 ppm.

Aromatic Carbons: Due to C-F coupling, the aromatic signals will be complex.

C1 (C-OCH₃): ~δ 155-160 ppm (doublet of triplets, ¹JCF and ³JCF).

C2, C6 (C-H): ~δ 100-110 ppm (doublet of doublets, ²JCF and ⁴JCF).

C3, C5 (C-F): ~δ 140-150 ppm (large doublet from ¹JCF, further split).

C4 (C-F): ~δ 135-145 ppm (large triplet from ¹JCF and ³JCF).

¹⁹F NMR: This is the most diagnostic technique. With CFCl₃ as a reference (δ 0 ppm), two

distinct signals are expected due to molecular symmetry.

F3, F5: A multiplet is expected, appearing further upfield. It will be a doublet of doublets

due to coupling to F4 (³JFF) and the ortho proton H2/H6 (³JHF).

F4: A multiplet is expected, appearing relatively downfield compared to F3/F5. It will be a

triplet due to coupling to the two equivalent F3 and F5 nuclei (³JFF).

Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
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Vibration Type
Expected
Wavenumber
(cm⁻¹)

Intensity Rationale

C-H Stretch

(Aromatic)
3100 - 3000 Medium

Characteristic of sp²

C-H bonds.

C-H Stretch (Aliphatic) 3000 - 2850 Medium
From the -OCH₃

group.

C=C Stretch

(Aromatic)
1600 - 1450 Medium-Strong

Aromatic ring

vibrations.

C-O Stretch (Ether) 1275 - 1200 (Aryl) Strong
Asymmetric C-O-C

stretch.

C-F Stretch 1400 - 1000 Very Strong

C-F bonds produce

intense absorptions.

[10]

Mass Spectrometry (MS)
Under Electron Ionization (EI), the molecule will fragment in predictable ways.

Molecular Ion (M⁺): A strong peak at m/z 162, corresponding to the molecular weight of

C₇H₅F₃O.

Key Fragments:

m/z 147 [M-15]⁺: Loss of a methyl radical (•CH₃), a very common fragmentation for

anisoles, leading to a stable trifluorophenoxy cation. This is confirmed as the primary

fragment for the related 2,3,4-trifluoroanisole isomer.

m/z 133 [M-29]⁺: Potential loss of a formyl radical (•CHO).

m/z 119: Further fragmentation involving loss of CO or other neutral fragments.

Conclusion
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3,4,5-Trifluoroanisole is more than a simple chemical reagent; it is an enabling tool for

innovation in drug discovery and materials science. Its unique trifluorinated substitution pattern

provides a powerful lever for chemists to modulate molecular properties with a high degree of

control. Understanding its synthesis, reactivity, and analytical signatures—even on a predictive

basis—is fundamental to its effective application. This guide serves as a foundational technical

resource, empowering researchers to confidently integrate this versatile building block into their

synthetic programs and accelerate the development of next-generation molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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